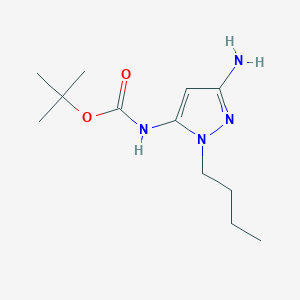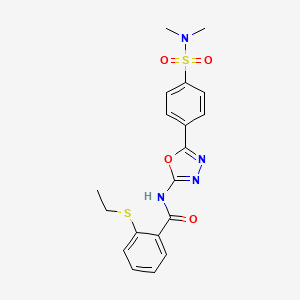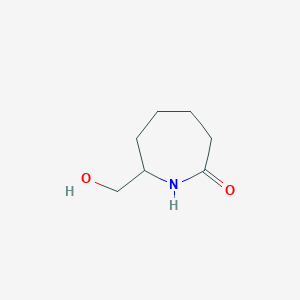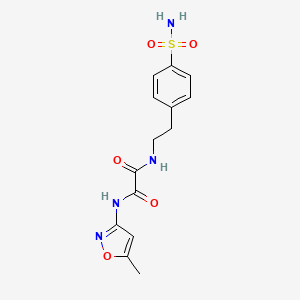![molecular formula C11H12F2O2 B2917449 4-[4-(Difluoromethoxy)phenyl]butan-2-one CAS No. 733044-93-4](/img/structure/B2917449.png)
4-[4-(Difluoromethoxy)phenyl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4-[4-(Difluoromethoxy)phenyl]butan-2-one is C11H12F2O2. The InChI code for this compound is 1S/C11H12F2O2/c1-8(14)2-3-9-4-6-10(7-5-9)15-11(12)13/h4-7,11H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 214.21. It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
Research has explored the use of palladium nanoparticles in catalyzing reactions involving compounds structurally related to 4-[4-(Difluoromethoxy)phenyl]butan-2-one. In a study by Boffi et al. (2011), a procedure utilizing palladium catalysts was developed for synthesizing chiral alcohols like (R)‐(−)‐rhododendrol, starting from compounds such as 4‐(4‐Methoxyphenyl)‐butan‐2‐one. This process involves a Heck reaction followed by an enantioselective enzyme-catalyzed reduction, showcasing the potential of this compound in advanced catalytic synthesis (Boffi et al., 2011).
Electrochemical Applications
Electrochemical processes involving similar ketones have been studied. For instance, Bryan and Grimshaw (1997) investigated the electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one, revealing insights into the electrochemical conversion of related compounds into 4-phenylbutan-2-ones. This study highlights the potential of this compound in electrochemical applications (Bryan & Grimshaw, 1997).
Material Science and Photophysical Properties
Zhang et al. (2016) explored the magnetization dynamics of Dysprosium(III) single-ion magnets associated with guest molecules, including compounds structurally similar to this compound. The study found that different barrier heights in magnetization dynamics could be achieved by modifying the guest molecules, indicating the possible role of this compound in influencing magnetic properties in material science applications (Zhang et al., 2016).
Medical Cosmetology
Wu et al. (2015) discovered that 4-(phenylsulfanyl)butan-2-one, a compound related to this compound, can inhibit melanin synthesis and melanosome maturation both in vitro and in vivo. This suggests potential applications of similar compounds in medical cosmetology, particularly in skin whitening and treatment of pigmentation disorders (Wu et al., 2015).
Safety and Hazards
This compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-8(14)2-3-9-4-6-10(7-5-9)15-11(12)13/h4-7,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLIXIYSRZALED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5,6-tetrachloro-N-[1-(4-methanesulfonylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2917371.png)
![5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2917372.png)



![N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2917380.png)

![3-[(4-Aminophenyl)methyl]-1,1-dimethylurea](/img/structure/B2917382.png)
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride](/img/structure/B2917383.png)
![1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2917384.png)


![N-(1-cyanocycloheptyl)-2-[(3-hydroxypropyl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2917387.png)